1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-
Overview
Description
1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- is a chemical compound with the molecular formula C6H10N4O4S2 . It belongs to a class of compounds known as tetrazines, which are aromatic heterocycles containing four nitrogen atoms . Tetrazines are known for their electron acceptor character and fluorescence properties . They are often used as building blocks in the inverse electron demand hetero Diels-Alder reactions .
Synthesis Analysis
Several 3,6-disubstituted 1,2,4,5-tetrazines, including 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)-, have been synthesized by nucleophilic substitution using 3,6-bis-(3,5-dimethyl-pyrazol-1-yl)-1,2,4,5-tetrazine and 3,6-dichloro-1,2,4,5-tetrazine as electrophiles . A two-step route to a wide range of new derivatives of 1,8-disubstituted bis [1,2,4]triazolo [4,3-b:3,4-f] tetrazines starting with the readily available 3,6-dihydrazinyl-1,2,4,5-tetrazine and the corresponding aldehydes has also been proposed .Molecular Structure Analysis
The molecular structure of 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- and similar compounds have been characterized by 1 H NMR, 13 C NMR, vibrational spectroscopy, mass spectrometry, and elemental analysis (C,H,N) . The crystal structures of related compounds have been determined by low-temperature X-ray diffraction .Chemical Reactions Analysis
Tetrazines are known to participate in various organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . They are also known to undergo a variety of organic transformations .Physical and Chemical Properties Analysis
Tetrazines are generally low-volatile substances with high burning surface temperatures . They show weak luminescent properties in MeCN solution with the highest quantum yields within 21–23% . They also exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10 −4 to 10 −6 cm 2 V −1 s −1 .Safety and Hazards
While specific safety and hazards information for 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- is not available in the retrieved sources, it’s worth noting that tetrazines are generally known for their high thermostability . For example, N5, N5 ′- (1,2,4,5-tetrazine-3,6-diyl)-bis (1 H -1,2,4-triazole-3,5-diamine) 1 has very high thermostability (onset of decomposition temperature at 357 °C) and it is insensitive to impact (Im > 98 J), friction (>360 N) and electrostatic discharge (2512 mJ) .
Future Directions
The future directions for 1,2,4,5-Tetrazine, 3,6-bis(ethylsulfonyl)- and similar compounds could involve their use as components and precursors of photo- and electroactive materials . They could also be used as linkers to construct three-dimensional metal–organic frameworks (MOFs) . Furthermore, the development of new synthetic routes and the exploration of their potential applications in various fields are areas of ongoing research .
Properties
IUPAC Name |
3,6-bis(ethylsulfonyl)-1,2,4,5-tetrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O4S2/c1-3-15(11,12)5-7-9-6(10-8-5)16(13,14)4-2/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZGNPPVUQPTNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(N=N1)S(=O)(=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80835433 | |
Record name | 3,6-Di(ethanesulfonyl)-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80835433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832112-51-3 | |
Record name | 3,6-Di(ethanesulfonyl)-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80835433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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